molecular formula C12H20FNO3 B15201402 Tert-butyl (4-fluoro-4-formylcyclohexyl)carbamate

Tert-butyl (4-fluoro-4-formylcyclohexyl)carbamate

Cat. No.: B15201402
M. Wt: 245.29 g/mol
InChI Key: DACIJQYZZRGTPA-UHFFFAOYSA-N
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Description

Tert-butyl (4-fluoro-4-formylcyclohexyl)carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions. This compound is particularly interesting due to its unique structure, which includes a fluoro and formyl group attached to a cyclohexyl ring, making it a valuable intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (4-fluoro-4-formylcyclohexyl)carbamate typically involves the reaction of tert-butyl carbamate with 4-fluoro-4-formylcyclohexyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature to avoid any side reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (4-fluoro-4-formylcyclohexyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols

Major Products Formed

Scientific Research Applications

Tert-butyl (4-fluoro-4-formylcyclohexyl)carbamate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile building block in organic synthesis.

    Biology: Investigated for its potential use in the development of new pharmaceuticals due to its ability to interact with biological molecules.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: Used in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of tert-butyl (4-fluoro-4-formylcyclohexyl)carbamate involves its interaction with specific molecular targets. The fluoro and formyl groups play a crucial role in its reactivity, allowing it to form covalent bonds with nucleophiles. This interaction can inhibit the activity of certain enzymes or receptors, making it a potential candidate for drug development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl (4-fluoro-4-formylcyclohexyl)carbamate is unique due to the presence of both fluoro and formyl groups on the cyclohexyl ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds, making it a valuable intermediate in organic synthesis .

Properties

Molecular Formula

C12H20FNO3

Molecular Weight

245.29 g/mol

IUPAC Name

tert-butyl N-(4-fluoro-4-formylcyclohexyl)carbamate

InChI

InChI=1S/C12H20FNO3/c1-11(2,3)17-10(16)14-9-4-6-12(13,8-15)7-5-9/h8-9H,4-7H2,1-3H3,(H,14,16)

InChI Key

DACIJQYZZRGTPA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(CC1)(C=O)F

Origin of Product

United States

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